

SB297006: A Potent and Selective CCR3 Antagonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB297006

Cat. No.: B1680827

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a small molecule compound identified as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).^[1] Its chemical name is N-Benzoyl-4-nitroaniline ethyl ester.^[1] As a selective blocker of CCR3, **SB297006** has become a valuable tool in scientific research for investigating the physiological and pathological roles of this receptor. CCR3 is a G protein-coupled receptor that is predominantly expressed on eosinophils, basophils, and a subset of T helper 2 (Th2) cells. It plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of **SB297006**, along with detailed experimental protocols for key assays used to characterize its activity.

Chemical Structure and Physicochemical Properties

The chemical structure of **SB297006** is presented below. Its fundamental properties are summarized in the table for easy reference.

Table 1: Physicochemical Properties of **SB297006**

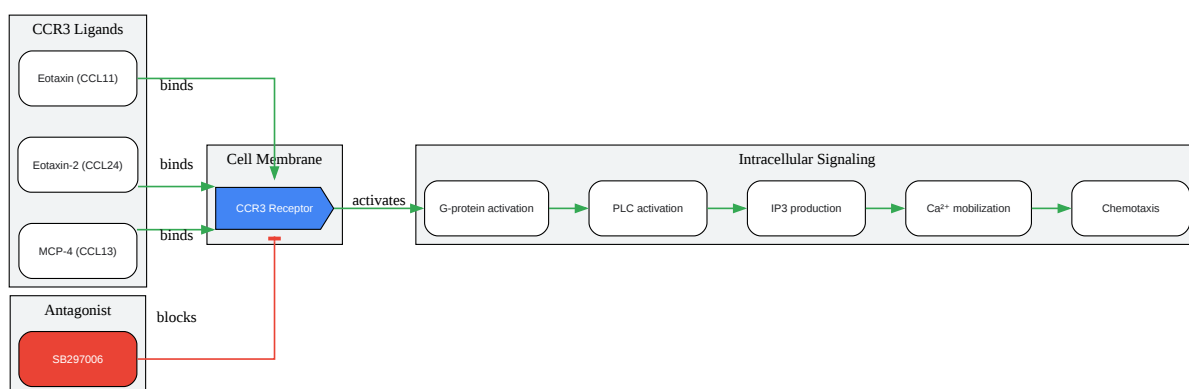
Property	Value	Source
IUPAC Name	ethyl (2S)-2-(benzoylamino)-3-(4-nitrophenyl)propanoate	N/A
Chemical Formula	C ₁₈ H ₁₈ N ₂ O ₅	[1]
Molecular Weight	342.35 g/mol	[1][2]
Appearance	White to off-white solid	N/A
Solubility	DMSO: ≥ 68 mg/mL (198.62 mM) Ethanol: ~20 mg/mL	[2]
Melting Point	Not available	N/A
Storage	Store at room temperature	[1]

Pharmacological Properties

SB297006 is a potent and selective antagonist of the CCR3 receptor. Its pharmacological profile is characterized by its high binding affinity for CCR3 and its ability to inhibit the functional responses induced by CCR3 ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4).

Mechanism of Action

SB297006 exerts its antagonistic effect by binding to the CCR3 receptor and competitively inhibiting the binding of its natural chemokine ligands. This blockade of ligand binding prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. As a result, downstream events such as calcium mobilization, chemotaxis, and cellular activation are inhibited.



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Figure 1: SB297006 Mechanism of Action at the CCR3 Receptor.

Potency and Selectivity

SB297006 exhibits high potency as a CCR3 antagonist, with reported IC₅₀ values in the nanomolar range. It also demonstrates significant selectivity for CCR3 over other chemokine receptors.

Table 2: Pharmacological Activity of **SB297006**

Parameter	Value	Cell Line	Ligand	Source
CCR3 Antagonism (IC50)	39 nM	RBL-2H3-CCR3	Eotaxin	[1]
Inhibition of Ca ²⁺ Mobilization (IC50)	210 nM	RBL-2H3-CCR3	Eotaxin	[1]
90 nM	RBL-2H3-CCR3	Eotaxin-2	[1]	
80 nM	RBL-2H3-CCR3	MCP-4	[1]	
Selectivity (IC50)	>27 µM for CXCR1, CXCR2, CCR1, CCR7	Various	N/A	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of CCR3 antagonists like **SB297006**.

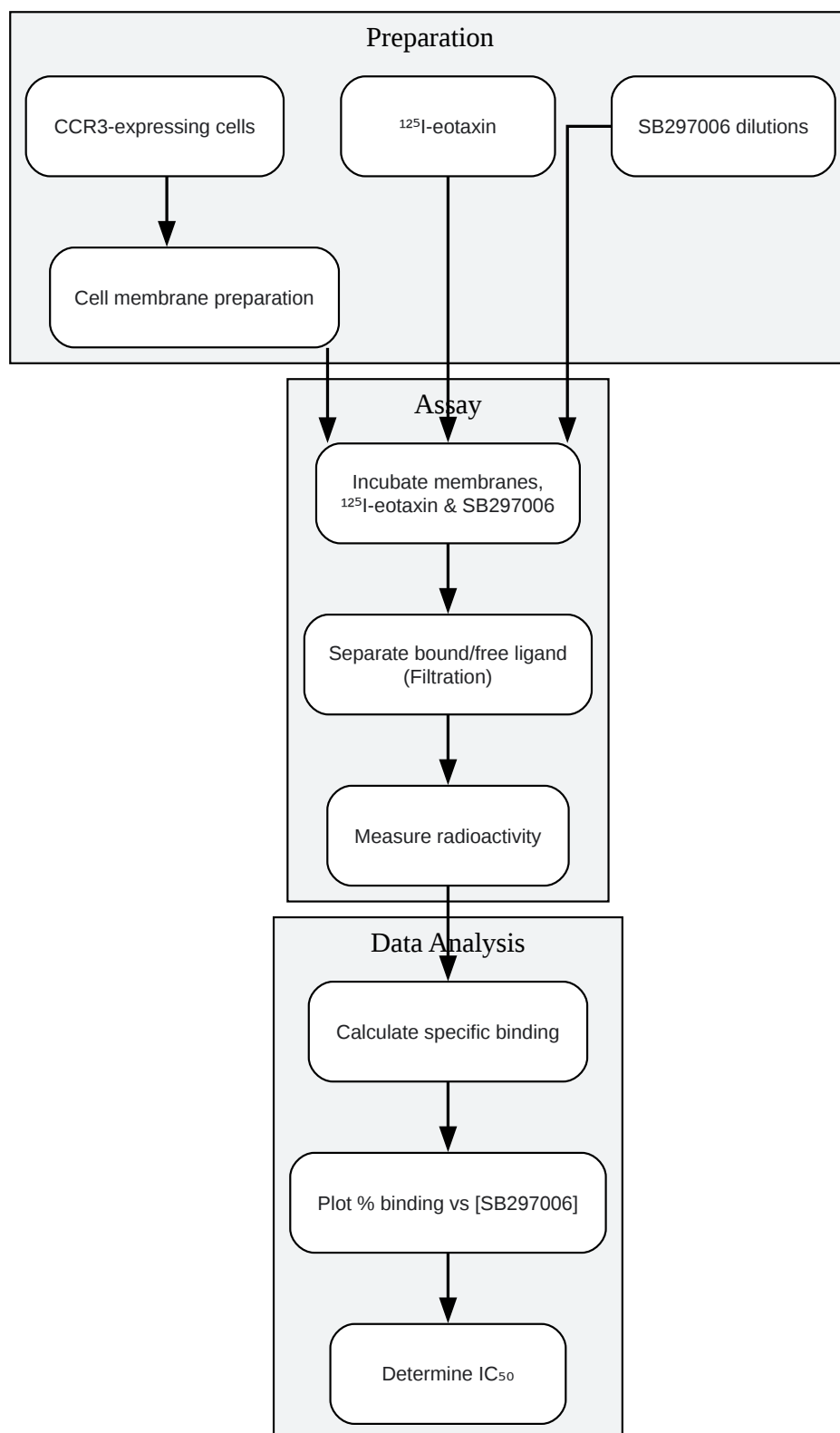
CCR3 Radioligand Binding Assay

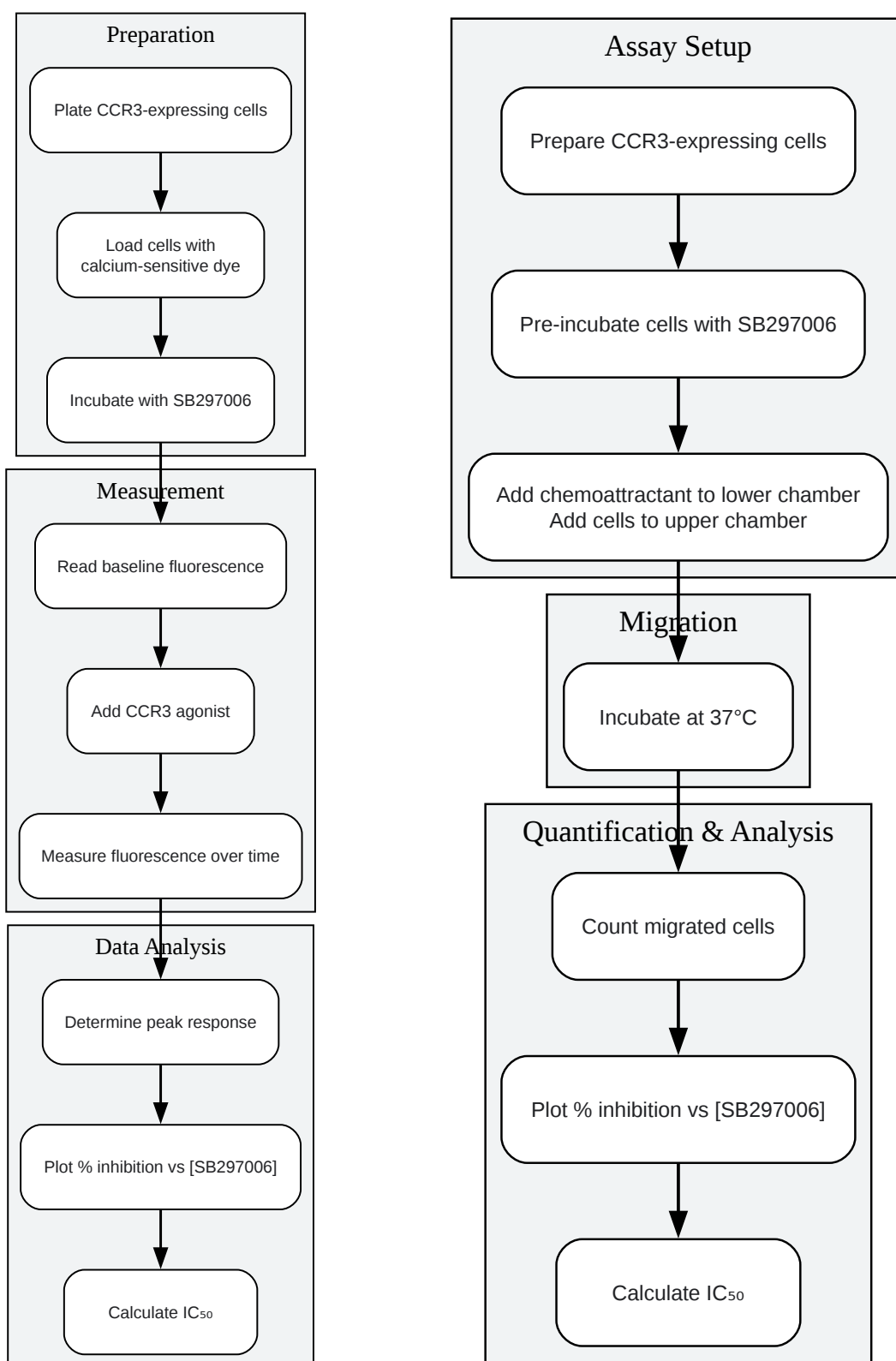
This assay is used to determine the binding affinity of a compound to the CCR3 receptor. It typically involves the use of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and cell membranes or whole cells expressing the CCR3 receptor.

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or RBL-2H3 cells) under standard conditions.
 - Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

- Binding Reaction:
 - In a 96-well plate, add the cell membranes, a constant concentration of ^{125}I -eotaxin, and varying concentrations of the test compound (**SB297006**).
 - For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CCR3 ligand.
 - Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
- Separation and Detection:
 - Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.





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- To cite this document: BenchChem. [SB297006: A Potent and Selective CCR3 Antagonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680827#sb297006-chemical-structure-and-properties]

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